3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF-06305591 is a small molecule drug developed by Pfizer Inc. It is a highly selective blocker of the voltage-gated sodium channel NaV1.8, which plays a crucial role in the transmission of pain signals. This compound has shown promise in preclinical studies for its potential use in treating pain, particularly neuropathic pain .
準備方法
Synthetic Routes and Reaction Conditions
PF-06305591 can be synthesized through a series of chemical reactions involving benzimidazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of PF-06305591 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
化学反応の分析
Types of Reactions
PF-06305591 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of PF-06305591
Common Reagents and Conditions
Common reagents used in the reactions involving PF-06305591 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and water are frequently used
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzimidazole derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
PF-06305591 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of sodium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on sodium channels in various biological systems, including neurons and muscle cells.
Medicine: Explored as a potential therapeutic agent for treating pain, particularly neuropathic pain.
作用機序
PF-06305591 exerts its effects by selectively blocking the voltage-gated sodium channel NaV1.8. This channel is primarily expressed in peripheral neurons and is involved in the transmission of pain signals. By inhibiting NaV1.8, PF-06305591 reduces the excitability of neurons and decreases the transmission of pain signals to the central nervous system. This mechanism makes it a promising candidate for the treatment of pain .
類似化合物との比較
PF-06305591 is unique in its high selectivity for the NaV1.8 channel compared to other sodium channel blockers. Similar compounds include:
PF-05089771: Another sodium channel blocker with a different selectivity profile.
PF-04531083: A compound with similar applications but different chemical properties.
PF-01247324: Another sodium channel blocker with distinct pharmacokinetic properties
特性
IUPAC Name |
3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZIFIAVVFPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。